Product packaging for Ethyl Perfluorononanoate(Cat. No.:CAS No. 30377-52-7)

Ethyl Perfluorononanoate

Cat. No.: B1295229
CAS No.: 30377-52-7
M. Wt: 492.13 g/mol
InChI Key: DRLDSHOYANTUND-UHFFFAOYSA-N
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Description

Contextualization of Perfluorocarboxylates (PFCAs) within PFAS Research

Within the extensive family of PFAS, perfluorocarboxylates (PFCAs) are a major subgroup characterized by a fully fluorinated carbon chain attached to a carboxylic acid functional group. oup.com Along with perfluoroalkane sulfonates (PFSAs), PFCAs are among the most frequently detected and studied PFAS in the environment and in biological systems. oup.comnih.gov

PFCAs can enter the environment directly through industrial manufacturing and use or indirectly through the environmental degradation of "precursor" compounds. pops.intacs.org These precursors are polyfluoroalkyl substances that can be transformed through biological or abiotic processes into the highly persistent PFCAs. itrcweb.orgnih.gov For example, volatile precursors like fluorotelomer alcohols (FTOHs) can undergo long-range atmospheric transport before degrading into PFCAs like perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). pops.int

Research distinguishes between long-chain and short-chain PFCAs, with the length of the fluorinated carbon chain influencing their environmental behavior, bioaccumulation potential, and toxicity. mdpi.com Long-chain PFCAs (generally those with eight or more carbons, like PFOA and PFNA) are typically more bioaccumulative and have been the focus of initial regulatory actions. mdpi.com Shorter-chain PFCAs, while often less bioaccumulative, are generally more mobile in water, presenting different challenges for environmental remediation. mdpi.comfrontiersin.org

Significance of Ethyl Perfluorononanoate as a Compound of Academic Interest

This compound is a specific perfluorinated compound that has garnered academic interest primarily as a member of the broader PFAS category and as a potential precursor to the perfluorocarboxylate, perfluorononanoic acid (PFNA). smolecule.com Its chemical structure consists of a nine-carbon fully fluorinated (perfluoro) chain attached to an ethyl ester group. smolecule.com

Its unique properties, derived from its fluorinated structure, have led to its use in various applications, including as a surfactant and in the formulation of surface coatings for textiles and paper to impart water and oil repellency. smolecule.com It is also utilized in lubricants and hydraulic fluids, particularly in the aerospace industry, due to its thermal stability. smolecule.com

Chemical and Physical Properties of this compound

Property Value
CAS Number 30377-52-7
IUPAC Name ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Molecular Formula C11H5F17O2
Molecular Weight 492.13 g/mol
Boiling Point 84-85°C at 15 mmHg
Density 1.605 g/cm³ (Predicted)
Refractive Index 1.3080 to 1.3120

| Appearance | Colorless clear liquid |

Data sourced from multiple chemical suppliers and databases. smolecule.comchemicalbook.com

Synthesis of this compound can be achieved through methods such as the electrochemical fluorination of nonanoic acid derivatives or the direct fluorination of nonanoic acid using specific fluorinating agents. smolecule.com

Evolution of Scientific Understanding of PFAS Environmental and Biological Dynamics

The scientific understanding of PFAS has evolved dramatically since research first intensified in the early 2000s. Initially, studies centered on a few "legacy" compounds, most notably PFOA and PFOS, due to their widespread detection in human blood and the environment. nih.govmdpi.com This early work established their persistence, bioaccumulation potential, and links to adverse health effects. nih.govtandfonline.com

Over time, researchers recognized that PFOA and PFOS were just two members of a vast class of thousands of chemicals. nih.govfrontiersin.org This realization shifted the focus towards understanding the broader PFAS landscape, including the numerous precursor compounds that can degrade into persistent PFAAs. itrcweb.orgnih.gov The importance of indirect sources and environmental transformation pathways, such as the atmospheric transport and degradation of volatile precursors, became a critical area of study for explaining the ubiquitous presence of PFCAs even in remote regions. pops.intnih.gov

The understanding of biological dynamics has also matured. Research has moved beyond simple detection to investigating the mechanisms of bioaccumulation and toxicity. Studies now explore how PFAS interact with proteins, such as serum albumin and fatty acid binding proteins, which influences their distribution and retention in the body. nih.gov There is a growing appreciation for how factors like species, sex, and life stage can affect the toxicokinetics of these compounds. nih.gov

Furthermore, analytical methods have advanced significantly. Early methods targeted a limited number of well-known PFAS. oup.com Today, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify dozens of individual PFAS simultaneously. oup.comnih.gov There is also a move towards non-targeted approaches and methods that can measure total organic fluorine (TOF), providing a more complete picture of the total PFAS burden in a sample, including unidentified compounds. sunderlandlab.orgnih.gov This analytical evolution is crucial for keeping pace with the ever-changing landscape of PFAS in commerce and the environment. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5F17O2 B1295229 Ethyl Perfluorononanoate CAS No. 30377-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLDSHOYANTUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184456
Record name Ethyl perfluorononanoate
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Molecular Weight

492.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30377-52-7
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
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Record name Ethyl perfluorononanoate
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Record name Ethyl perfluorononanoate
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Record name Ethyl perfluorononan-1-oate
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Record name Ethyl perfluorononanoate
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Environmental Occurrence, Fate, and Transport of Ethyl Perfluorononanoate

Sources and Emission Pathways of Perfluorocarboxylates and Precursors

The environmental presence of perfluorocarboxylates like PFNA is a result of both direct and indirect emission pathways. While specific data for ethyl perfluorononanoate are limited, the general principles governing PFAS emissions provide a framework for understanding its potential sources.

Emissions from such facilities can occur through various pathways, including process vents, equipment leaks, and the handling of the chemical. epa.gov For example, in the broader context of fluorinated gas production, emissions can be substantial due to the high global warming potential of some of these substances. epa.gov

This compound itself is a precursor compound, meaning it can degrade in the environment to form other persistent PFAS, most notably perfluorononanoic acid (PFNA). wikipedia.org The transformation of such precursor compounds is a significant indirect source of perfluorocarboxylates in the environment. nih.gov

Waste streams, including those managed through incineration and landfilling, represent significant pathways for the release of PFAS into the environment.

Waste Incineration: The thermal decomposition of PFAS is a complex process. While high-temperature incineration is considered a potential disposal method, incomplete combustion can lead to the formation of various byproducts. epa.gov The strong carbon-fluorine bond in PFAS makes them difficult to break down completely. epa.gov Incomplete destruction of larger PFAS molecules can result in the formation of smaller, more volatile fluorinated compounds. epa.govepa.gov Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids suggest a mechanism involving HF elimination and the formation of perfluorinated acyl fluorides, which can then hydrolyze to form shorter-chain PFCAs. rsc.org While specific studies on the incineration of this compound are lacking, it is expected that its thermal treatment would also lead to a range of fluorinated products of incomplete combustion. epa.gov

Landfill Leachate: Landfills are significant reservoirs for consumer and industrial products containing PFAS. clearsynth.com Over time, these compounds can leach from the waste and contaminate the landfill leachate. While direct data on this compound in leachate is scarce, studies have detected a wide array of PFAS, including PFNA, in landfill leachates. acs.org The presence of PFNA in leachate can be an indicator of the breakdown of precursor compounds like this compound within the landfill environment. The composition of PFAS in leachate can be influenced by the type of waste and the age of the landfill. nih.gov

Table 1: Potential Environmental Sources of this compound and its Transformation Product (PFNA)

Source CategorySpecific SourceEmission/Release PathwayPrimary Compound Released
Direct Emissions Fluorochemical Manufacturing- Process vents- Equipment leaks- Wastewater dischargeThis compound
Industrial Applications (e.g., fluoropolymer production)- Volatilization- Wastewater dischargeThis compound
Indirect Formation Environmental Degradation- Biotic and abiotic transformationPerfluorononanoic Acid (PFNA)
Waste Management Waste Incineration- Incomplete combustionProducts of incomplete combustion (various fluorinated compounds)
Landfills- Leaching from wasteThis compound, Perfluorononanoic Acid (PFNA)

Environmental Distribution Across Compartments

Once released into the environment, this compound and its degradation products can be transported across various environmental compartments, including the atmosphere and aquatic systems.

The atmosphere serves as a crucial medium for the long-range transport of many PFAS compounds. acs.orgeurochlor.org Volatile and semi-volatile PFAS can be transported over long distances before being deposited in remote regions. The atmospheric lifetime of a compound is a key factor in determining its transport potential. For instance, the atmospheric lifetime of N-ethyl perfluorobutanesulfonamide is estimated to be 20-50 days, allowing for significant long-range transport. acs.org

While the specific atmospheric lifetime and transport potential of this compound have not been extensively studied, its volatility will influence its atmospheric mobility. Once in the atmosphere, PFAS can be removed through wet deposition (rain and snow) and dry deposition (particle settling). Atmospheric transport and subsequent deposition are significant pathways for the contamination of terrestrial and aquatic ecosystems far from the original emission sources. acs.org

Ocean currents are a primary pathway for the global distribution of water-soluble PFAS. nih.govacs.orgsemanticscholar.org Once in the aquatic environment, these compounds can be transported over vast distances. The oceans act as a significant sink and long-term reservoir for many persistent organic pollutants, including PFAS.

The transport of PFAS in aquatic systems is influenced by their chemical properties, such as their solubility and tendency to adsorb to sediment and particulate matter. More hydrophobic PFAS tend to partition to sediments. nih.gov The behavior of this compound in aquatic environments would depend on its water solubility and partitioning coefficients. Its degradation to the more water-soluble and persistent PFNA would further contribute to the long-range transport of perfluorinated compounds in oceanic and other aquatic systems. nih.govacs.org

Table 2: Key Processes in the Environmental Transport of this compound

Transport MediumKey ProcessesInfluencing FactorsPotential Outcome
Atmosphere - Volatilization- Long-range transport- Wet and dry deposition- Vapor pressure- Atmospheric lifetime- Meteorological conditions- Global distribution- Contamination of remote ecosystems
Oceans and Aquatic Systems - Oceanic currents- Adsorption to sediment- Partitioning between water and particles- Water solubility- Partitioning coefficients (Koc, Kow)- Salinity and water chemistry- Long-range transport in marine environments- Accumulation in sediments

Soil and Sediment Sorption-Desorption Processes

The sorption of PFAS to soil and sediment is influenced by a combination of factors, including the properties of the PFAS molecule (such as the length of its perfluorocarbon chain and the nature of its functional group) and the characteristics of the soil or sediment (such as organic carbon content, pH, and clay content). epa.govnih.govresearchgate.netnih.gov For many PFAS, hydrophobic interactions with soil organic matter are a primary driver of sorption. researchgate.netnih.gov Electrostatic interactions can also play a significant role, particularly depending on the pH of the environment and the charge of the PFAS molecule and soil particles. epa.govnih.gov

For perfluorononanoic acid (PFNA), a potential transformation product of this compound, a positive correlation between its sorption coefficient (Kd) and the organic carbon content of soil has been observed. epa.gov This suggests that soils with higher organic matter content are likely to have a greater capacity for retaining PFNA. epa.gov It is plausible that this compound would exhibit similar behavior, with its sorption potential being influenced by both its hydrophobic perfluorinated chain and its ester functional group.

Table 1: Predicted Environmental Fate and Transport Properties for Ethyl perfluoroheptanoate

While specific data for this compound is unavailable, the following table presents predicted data for a shorter-chain analogue, Ethyl perfluoroheptanoate, from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. This data can provide an indication of the potential environmental behavior of similar perfluorinated esters.

PropertyPredicted ValueUnit
Bioconcentration Factor181L/kg
Biodegradation Half-Life4.47days
Atmospheric Hydroxylation Rate5.89e-13cm³/molecule·sec
Fish Biotransformation Half-Life0.832days
Soil Adsorption Coefficient (Koc)2.40e+3L/kg

Source: U.S. EPA CompTox Chemicals Dashboard for Ethyl perfluoroheptanoate (DTXSID80194350) epa.gov

Transformation and Degradation Pathways in Environmental Systems

The transformation and degradation of PFAS are critical processes that determine their ultimate fate and persistence in the environment. While perfluoroalkyl acids (PFAAs) are known for their extreme resistance to degradation, precursor compounds like this compound can undergo transformation to form these persistent end products. itrcweb.org

Biotic Transformation Mechanisms of Precursors to PFCAs

This compound is considered a precursor to perfluorononanoic acid (PFNA). The biotic transformation of PFAS precursors is a significant pathway leading to the formation of stable PFCAs in the environment. nih.gov For example, fluorotelomer alcohols (FTOHs) are known to biodegrade into PFCAs. wikipedia.orgnih.gov Specifically, 8:2 fluorotelomer alcohol can biodegrade to form PFNA. wikipedia.org

The biotransformation of precursor compounds often involves microbial processes. nih.govnih.gov These processes can include the oxidation of functional groups, leading to the formation of intermediate products that are subsequently transformed into PFCAs. researchgate.net While direct evidence for the specific microbial pathways involved in the transformation of this compound is lacking, it is hypothesized that enzymatic hydrolysis of the ester group would be a primary step, yielding perfluorononanoic acid and ethanol.

Abiotic Degradation Processes, including Photolysis and Hydrolysis

Abiotic degradation processes such as photolysis and hydrolysis can contribute to the transformation of some PFAS precursors. However, the strong carbon-fluorine bond makes many PFAS highly resistant to these degradation mechanisms. wikipedia.org

Hydrolysis of certain PFAS precursors, such as fluorotelomer-based polymers, has been shown to occur under specific environmental conditions, leading to the formation of PFCAs over long time scales, with estimated half-lives of 55-89 years under neutral pH. nih.govresearchgate.net While specific studies on the hydrolysis of this compound are not available, as an ester, it could potentially undergo hydrolysis, particularly at higher pH values, to form PFNA. nih.gov Photolysis is generally not considered a significant degradation pathway for most PFAS in the environment. researchgate.net

Persistence and Environmental Residence Times of Perfluorinated Structures

Perfluorinated compounds are notoriously persistent in the environment, a characteristic that has earned them the moniker "forever chemicals". frontiersin.orgwiley.com This persistence is due to the exceptional strength of the carbon-fluorine bond, which is highly resistant to chemical and biological degradation. wikipedia.orgfrontiersin.org

Once formed from precursors like this compound, PFNA is expected to be highly persistent in the environment. wikipedia.org The environmental residence times of PFCAs are estimated to be very long, with half-lives in humans for compounds like PFOA estimated to be in the range of 2.3 to 3.8 years, and even longer in the environment. frontiersin.orgnih.gov Due to this high persistence, the continual release of PFAS and their precursors into the environment leads to their accumulation in various environmental compartments and biota. wiley.com

Ecotoxicological and Bioaccumulation Dynamics of Ethyl Perfluorononanoate and Perfluorocarboxylates

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Biota

The accumulation of PFCAs in living organisms is a significant concern due to their persistence and potential for toxicity. The process of bioaccumulation, where an organism absorbs a substance at a rate faster than it can eliminate it, has been widely documented for these compounds in both water- and land-based ecosystems.

Uptake and Internal Distribution in Organisms (e.g., Fish, Earthworms, Molluscs)

Perfluorocarboxylates enter organisms through various pathways, including absorption from contaminated water and ingestion of contaminated food. Once absorbed, they distribute to different tissues, often binding to proteins rather than accumulating in fatty tissues like many other persistent organic pollutants.

In fish , both waterborne and dietary exposures are significant uptake routes. Studies have shown that long-chain PFCAs like PFNA, perfluorodecanoic acid (PFDA), and perfluoroundecanoic acid (PFUnDA) are readily detected in various fish tissues. nih.govresearchgate.net The distribution is not uniform; liver and blood plasma often exhibit the highest concentrations, followed by gills, gonads, and muscle. nih.govresearchgate.net For example, in European chub, PFCA concentrations were highest in plasma, indicating its role in transporting these chemicals throughout the body. nih.gov This affinity for protein-rich tissues like blood and liver is a defining characteristic of PFCA bioaccumulation. nih.gov

For terrestrial invertebrates such as earthworms (Eisenia fetida), uptake from contaminated soil is the primary exposure pathway. nih.govacs.org Research demonstrates that PFCAs do accumulate in earthworms, and this accumulation is dependent on the specific compound, soil characteristics, and exposure duration. nih.govacs.org One study found that biota-soil accumulation factors (BSAFs) for PFCAs increased with the length of the carbon chain, indicating that longer-chain compounds like PFNA have a higher potential to accumulate in these organisms compared to their shorter-chain counterparts. nih.govnih.gov

In molluscs , PFCAs have been detected in various species, indicating their susceptibility to contamination. As with other aquatic organisms, the accumulation patterns can be influenced by feeding habits and metabolic processes. The presence of these compounds in both filter-feeding and predatory molluscs highlights their widespread bioavailability in aquatic environments. fosan.org

Representative Tissue Distribution of Perfluoroalkyl Acids (PFAAs) in Biota
OrganismCompound ClassTissue with Highest ConcentrationOther Tissues with Notable Accumulation
Fish (General)Long-Chain PFCAsBlood/Plasma, LiverGills, Gonads, Muscle
Crucian CarpLong-Chain PFASsBloodGonads, Muscle
Earthworm (Eisenia fetida)PFCAsWhole BodyN/A

Trophic Magnification Factors (TMFs) in Food Webs

Trophic magnification, or biomagnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. A Trophic Magnification Factor (TMF) greater than 1 is indicative of biomagnification. acs.org

For PFCAs, the potential for trophic magnification is strongly linked to their chemical structure. Long-chain PFCAs, particularly those with nine or more carbons like PFNA and PFDA, consistently demonstrate a tendency to biomagnify in both aquatic and terrestrial food webs. figshare.comnih.gov

In an Arctic terrestrial food chain of lichen-caribou-wolf, TMFs for PFCAs with nine to eleven carbons were found to be between 2.2 and 2.9, indicating significant biomagnification. figshare.com Similarly, a study of an urban terrestrial avian food web determined that PFNA, PFDA, and other long-chain PFAS biomagnified, with TMFs statistically greater than 1. nih.gov

Aquatic food webs show similar trends. In a study of the St. Lawrence River, long-chain PFCAs (C10–C13) were found to be biomagnifying. fosan.org In contrast, shorter-chain PFCAs, such as perfluorooctanoic acid (PFOA), may biodilute (TMF < 1) or show inconsistent magnification patterns across different ecosystems. fosan.orgresearchgate.net

Trophic Magnification Factors (TMFs) for Select Perfluorocarboxylates (PFCAs)
CompoundFood Web TypeReported TMF RangeConclusion
PFNA (C9)Terrestrial (Avian)> 1Biomagnifies
PFDA (C10)Terrestrial (Lichen-Caribou-Wolf)2.2 - 2.9Biomagnifies
PFUnDA (C11)Terrestrial (Lichen-Caribou-Wolf)2.2 - 2.9Biomagnifies
Long-Chain PFCAs (C10-C13)Aquatic (St. Lawrence River)> 1Biomagnifies
PFOA (C8)Aquatic (St. Lawrence River)< 1Biodilutes

Influence of Chain Length and Functional Groups on Bioaccumulation Potential

The bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS) is critically dependent on their molecular structure, specifically the length of their fluorinated carbon chain and the type of functional group attached.

Chain Length: A consistent finding across numerous studies is that bioaccumulation of PFCAs in fish increases with carbon chain length. acs.orgnih.gov Longer-chain compounds are eliminated more slowly from the body, leading to higher net accumulation. nih.gov For PFCAs, those with seven or fewer carbons are generally considered to have low bioaccumulation potential, while those with more than seven carbons may exhibit significant bioaccumulation. acs.org This trend is also observed in terrestrial invertebrates; for example, the BSAF for PFCAs in earthworms increases with chain length. nih.gov

Functional Groups: The functional group also plays a crucial role. In fish, perfluoroalkyl sulfonates (PFSAs) tend to have a higher bioaccumulation potential than PFCAs with the same carbon chain length. nih.gov However, this distinction may be less pronounced in invertebrates. In studies of crucian carp, the functional group was found to be a more important predictor of the compound's internal distribution than its chain length. nih.gov

Mechanistic Ecotoxicology

Mechanistic ecotoxicology seeks to understand the specific biochemical and physiological processes through which contaminants exert their toxic effects on organisms. For PFCAs, research has identified several key mechanisms at the cellular and molecular levels.

Effects on Cellular and Molecular Biomarkers (e.g., Oxidative Stress, Enzyme Activity, DNA Damage)

Exposure to long-chain PFCAs like PFNA can disrupt cellular balance, leading to a state of oxidative stress. This occurs when the production of harmful reactive oxygen species (ROS) overwhelms an organism's antioxidant defenses.

Oxidative Stress and Enzyme Activity: Multiple studies have demonstrated that PFNA and other long-chain PFAS can induce the generation of ROS in cells. epa.govau.dknih.gov In response, organisms may exhibit changes in the activity of key antioxidant enzymes. For instance, studies on zebrafish exposed to PFNA have reported alterations in the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), enzymes crucial for detoxifying ROS. nih.gov This indicates that organisms are actively trying to combat the cellular stress imposed by the chemical.

DNA Damage: A potential consequence of oxidative stress is damage to cellular macromolecules, including DNA. Research has indicated a genotoxic potential for several long-chain PFAS. In vitro studies using human liver cells showed that PFNA, PFOS, and PFOA caused a dose-dependent increase in DNA damage, as measured by the comet assay. epa.govau.dknih.gov This suggests that exposure to these compounds could compromise genomic integrity.

Summary of Cellular and Molecular Effects of Perfluorononanoic Acid (PFNA)
Biomarker/EffectObserved OutcomeOrganism/Model System
Reactive Oxygen Species (ROS)Increased generationHuman Liver Cells (in vitro), Zebrafish
Antioxidant Enzyme Activity (SOD, CAT)Altered activity (increase or decrease depending on dose)Zebrafish
DNA DamageDose-dependent increaseHuman Liver Cells (in vitro)

Potential for Endocrine Disruption in Wildlife

There is a growing body of evidence suggesting that many PFAS, including long-chain PFCAs, can act as endocrine-disrupting chemicals (EDCs) in wildlife. svdcdn.comchemtrust.org EDCs are exogenous substances that interfere with the normal function of the endocrine (hormone) system, which can lead to adverse effects on development, reproduction, and metabolism. svdcdn.comnih.gov

The endocrine system is particularly sensitive to PFAS. mongabay.com Animal studies have linked PFOA exposure to endocrine-disrupting effects, and the target tissues of PFOA toxicity are often regulated by hormones. nih.gov For PFNA, prenatal exposure in mice has been shown to cause developmental effects that are dependent on the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in metabolic and endocrine signaling pathways. nih.gov

In various wildlife species, from fish to mammals, exposure to environmental cocktails of EDCs has been associated with reproductive and developmental problems. nih.govmongabay.com PFAS are known to alter hormone levels, including thyroid hormones, which are critical for regulating metabolism, growth, and brain development. mongabay.com While establishing a direct causal link in wild populations is challenging, the consistent findings from laboratory studies highlight the potential for PFCAs to contribute to endocrine-related health issues in wildlife. svdcdn.com

Reproductive and Developmental Effects in Ecological Receptors

The direct reproductive and developmental effects of Ethyl Perfluorononanoate on ecological receptors are not well-documented in publicly available scientific literature. However, an evaluation of its potential impacts can be inferred from studies on perfluorononanoic acid (PFNA), a terminal degradation product, and other perfluorocarboxylates (PFCAs). Per- and polyfluoroalkyl substances (PFAS) are known for their persistence and potential to cause adverse health effects, including on reproductive and developmental processes in wildlife. ewg.orgewg.org

Studies on various animal models have demonstrated that exposure to certain PFCAs can lead to a range of reproductive and developmental toxicities. ucdavis.edu For instance, in aquatic organisms, exposure to perfluorooctanoic acid (PFOA), a related PFCA, has been shown to impact the reproductive behavior of male zebrafish (Danio rerio), which can have significant implications for reproductive success. confex.commontclair.edu Chronic exposure to low concentrations of PFOA in zebrafish resulted in decreased total egg production and viability, as well as developmental delays in the F1 generation. nih.gov In the fathead minnow (Pimephales promelas), exposure to high concentrations of PFAS has been linked to testicular toxicity. foragerone.com More specifically, a study on PFNA in fathead minnows identified developmental effects in the larval (F1) generation as the most sensitive endpoint. nih.gov

In amphibians, such as Xenopus laevis, exposure to PFNA has resulted in increased embryo mortality and various malformations, including stunted length, edemas, gut miscoiling, microcephaly, and skeletal kinking. ucdavis.edu While some studies on other PFAS like PFOS and PFHxA in Xenopus laevis did not find significant impacts on growth, development, or survival at environmentally relevant concentrations, they did note sex-specific effects on body and hepatic conditions, suggesting subtle but important impacts. mdpi.comnih.gov

Avian species have also been a focus of research into the developmental toxicity of PFCAs. Studies on chicken embryos have shown that exposure to PFOA can induce developmental cardiotoxicity, leading to morphological and functional alterations in the heart. researchgate.net Research comparing the sensitivity of different bird species, including the great cormorant (Phalacrocorax carbo sinensis), herring gull (Larus argentatus), and chicken (Gallus gallus domesticus), found that chickens were the most sensitive to the developmental effects of PFOA and PFOS, with reduced embryo survival. nih.govresearchgate.net

In mammalian wildlife models, prenatal exposure to PFOS in the white-footed mouse (Peromyscus leucopus) led to neonatal mortality at high doses. nih.gov Studies on laboratory mice have demonstrated that gestational exposure to PFNA can cause reduced postnatal survival, delayed eye opening, and delayed puberty. nih.govnih.gov These developmental effects of PFNA in mice have been shown to be dependent on the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). nih.gov

The following table summarizes key reproductive and developmental effects observed in various ecological receptors exposed to select perfluorocarboxylates.

Ecological ReceptorPerfluorocarboxylateObserved Reproductive and Developmental Effects
Fish
Zebrafish (Danio rerio)PFOAAltered male reproductive behavior, decreased egg production and viability, developmental delays in offspring. confex.commontclair.edunih.gov
Fathead Minnow (Pimephales promelas)PFNADevelopmental effects in the larval generation. nih.gov
Amphibians
African Clawed Frog (Xenopus laevis)PFNAIncreased embryo mortality, stunted length, multiple malformations (edemas, gut miscoiling, microcephaly, skeletal kinking). ucdavis.edu
Birds
Chicken (Gallus gallus domesticus)PFOADevelopmental cardiotoxicity, reduced embryo survival. researchgate.netnih.govresearchgate.net
Herring Gull (Larus argentatus)PFOA, PFOSReduced embryo survival. nih.govresearchgate.net
Mammals
White-footed Mouse (Peromyscus leucopus)PFOSNeonatal mortality at high doses. nih.gov
CD-1 MousePFNAReduced postnatal survival, delayed eye opening, delayed puberty. nih.gov

Comparative Ecotoxicity Studies with Other Perfluorinated Compounds

The ecotoxicity of this compound is not extensively studied in direct comparative analyses with other perfluorinated compounds. However, the broader class of PFAS, including PFCAs and perfluoroalkane sulfonates (PFSAs), exhibits a range of toxicities to aquatic organisms, with effects often varying based on the specific compound and the test species. researchgate.netfrontiersin.org

Generally, the toxicity of PFCAs to aquatic organisms has been observed to increase with the length of the carbon chain. tandfonline.com For example, in the marine bacterium Vibrio fischeri, the inhibitory effect on bioluminescence increased with the carbon chain length for a series of PFCAs including PFHxA, PFHpA, PFOA, PFNA, and PFDA. nih.gov Similarly, for the water flea Daphnia magna, the toxicity of PFCAs was inversely proportional to the carbon chain length. tandfonline.com

In fish, a variety of sublethal effects have been documented for different PFAS. For instance, PFOS has been shown to alter the gene expression of the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish. tandfonline.com Both PFOS and PFOA have been associated with developmental issues, changes in gene expression, and behavioral modifications in fish. researchgate.net Studies on zebrafish embryos have indicated that PFOS, PFHxS, and PFBS can lead to increased mortality and developmental defects such as spinal curvature. frontiersin.org

Comparative studies in avian species have highlighted differences in sensitivity to various PFAS. For example, one study found that chicken embryos were more sensitive to the developmental toxicity of PFOA than PFOS, while the opposite was true for herring gull embryos. nih.govresearchgate.net This underscores the importance of considering species-specific sensitivities in ecotoxicological risk assessments.

In invertebrates, the toxicity of PFAS can also vary significantly. For the freshwater snail Lanistes carinatus, PFOS was found to induce oxidative stress and neurotoxicity. mdpi.com In Daphnia carinata, PFOS was found to be more acutely toxic than PFOA. mdpi.com In the case of Daphnia magna, while PFOS and PFOA are generally considered to have low to medium toxicity, they can cause time- and dose-dependent inhibitory effects on breeding rates. nih.gov

The following table provides a comparative overview of the ecotoxicity of several perfluorinated compounds in different aquatic organisms.

CompoundOrganismEndpointValue
Perfluorocarboxylates (PFCAs)
PFOADaphnia magna48h EC50 (Immobilization)>100 mg/L
PFOAZebrafish (Danio rerio)96h LC5031.03 mg/L frontiersin.org
PFNAFathead Minnow (Pimephales promelas)21d EC10 (F1 Biomass)100.3 µg/L nih.gov
PFNAFathead Minnow (Pimephales promelas)21d EC20 (F1 Biomass)129.5 µg/L nih.gov
Perfluoroalkane Sulfonates (PFSAs)
PFOSDaphnia magna48h EC50 (Immobilization)75.3 mg/L
PFOSDaphnia carinata48h LC508.8 mg/L mdpi.com
PFOSZebrafish (Danio rerio)96h LC5010.89–71 mg/L frontiersin.org
PFHxSZebrafish (Danio rerio)120h LC50>50 mg/L

Remediation Strategies for Ethyl Perfluorononanoate Contamination in Environmental Media

Ex Situ Treatment Technologies for Contaminated Liquids and Solids

Ex situ treatment methods involve the excavation or pumping of contaminated media for treatment at the surface. These technologies are generally more established for PFAS remediation compared to in situ approaches.

Sorption-Based Approaches: Granular Activated Carbon (GAC) and Ion Exchange Resins

Sorption-based technologies are widely used for the removal of PFAS from contaminated water. These methods involve passing the contaminated water through a medium to which the PFAS compounds adhere.

Granular Activated Carbon (GAC) has been demonstrated as an effective technology for removing PFAS, particularly long-chain compounds, from drinking water. The effectiveness of GAC is dependent on several factors, including the type of activated carbon, the depth of the carbon bed, the flow rate of the water, and the water chemistry. Re-agglomerated bituminous coal-based GAC has shown better performance in removing long-chain PFAS like PFOA and PFOS compared to coconut or lignite-based GAC.

Ion Exchange (IX) Resins are another viable option for PFAS removal and have shown high efficiency and selectivity, often outperforming GAC, especially for a wider range of PFAS including some shorter-chain compounds. Anion exchange resins work by exchanging less harmful ions (like chloride) for the anionic PFAS molecules. The performance of IX resins can be influenced by the presence of other substances in the water, such as natural organic matter and other anions, which can compete for adsorption sites.

Table 1: Comparison of GAC and Ion Exchange Resins for PFAS Removal

TechnologyMechanismAdvantagesLimitationsTarget PFAS
Granular Activated Carbon (GAC)Adsorption onto porous carbon mediaCost-effective, widely available, effective for long-chain PFASLess effective for shorter-chain PFAS, competitive adsorption, requires periodic replacement/regenerationPrimarily long-chain PFAS (e.g., PFOA, PFOS)
Ion Exchange (IX) ResinsReversible exchange of ions between the resin and the contaminated waterHigh selectivity and efficiency for a broad range of PFAS, can be regeneratedHigher cost than GAC, potential for fouling, competition from other anionsBroad range of PFAS, including some shorter-chain compounds

Advanced Oxidation Processes (AOPs) for Destruction

Advanced Oxidation Processes (AOPs) aim to degrade PFAS compounds rather than just remove them. These processes generate highly reactive radicals that can break the strong carbon-fluorine bonds characteristic of PFAS. However, many common AOPs that generate hydroxyl radicals are not highly effective against PFAS. More promising results have been seen with processes that generate sulfate (B86663) radicals. Research into AOPs for PFAS destruction is still in the developmental stages, with many studies focused on well-known compounds like PFOA and PFOS.

Electrochemical Oxidation for PFAS Mineralization

Electrochemical oxidation is an emerging destructive technology that has shown promise for the complete mineralization of PFAS. This process involves the application of an electric current through specialized electrodes in the contaminated water. The degradation can occur through direct electron transfer from the PFAS molecule to the anode or through reactions with radicals generated at the electrode surface. Boron-doped diamond (BDD) and Magnéli phase titanium suboxide (Ti4O7) are examples of electrode materials that have been effective in degrading PFAS. Studies have demonstrated high removal efficiencies for PFOA and PFOS using this technology.

Table 2: Research Findings on Electrochemical Oxidation of PFOA

Electrode MaterialTarget CompoundKey FindingsReference
Ti/SnO2-Sb-Bi AnodePFOADemonstrated effective PFOA decomposition through direct electron transfer.
Boron-Doped Diamond (BDD)PFOA and other PFASAchieved over 90% removal of PFOA and PFOS in some studies.
Magnéli phase (Ti4O7)PFOSEffective for PFOS degradation, with 75% removal in 30 minutes in one study.

Thermal Treatment and Incineration Considerations

Thermal treatment, including incineration, is a potential method for the complete destruction of PFAS. However, very high temperatures are required to break the carbon-fluorine bond. Research has shown that temperatures exceeding 1,000°C may be necessary for the effective destruction of some PFAS. A study on the thermal decomposition of various PFAS, including perfluorononanoic acid (PFNA), a compound structurally similar to Ethyl Perfluorononanoate, indicated that thermal treatment can lead to the formation of shorter-chain PFAS as degradation products. There are also concerns about the potential for incomplete combustion and the formation of hazardous byproducts in the flue gas.

In Situ Remediation Approaches

In situ remediation involves treating contaminants in place without excavating soil or pumping groundwater. These methods are often less disruptive and can be more cost-effective than ex situ techniques.

In Situ Sequestration and Immobilization Techniques

In situ sequestration aims to immobilize PFAS in the subsurface to prevent their migration, rather than destroying them. This is typically achieved by injecting a sorbent material into the contaminated zone to create a permeable reactive barrier. Colloidal activated carbon (CAC) is one such material that has been used to sequester PFAS in groundwater. The activated carbon adsorbs the PFAS, effectively removing them from the mobile groundwater phase and preventing further transport. This approach can be a long-term management strategy for containing PFAS plumes.

Developing In Situ Destructive Technologies

In situ remediation, the treatment of contaminants in place without excavation, is a focal point of current research for PFAS like this compound. The goal is to develop technologies that can destroy the highly stable molecular structure of these compounds directly within soil and groundwater. While no field-implemented, full-scale destructive in situ technology is currently standard practice for PFAS, several promising methods are under investigation. itrcweb.org These technologies primarily rely on advanced oxidation or reduction processes to break the formidable carbon-fluorine (C-F) bonds.

Sonochemical Degradation (Sonolysis): This technology uses high-frequency ultrasound to generate, expand, and collapse microscopic bubbles in a liquid medium—a process known as cavitation. nih.govnih.gov The collapse of these bubbles creates localized hotspots with extremely high temperatures and pressures, which can pyrolytically decompose PFAS molecules that have accumulated at the bubble-water interface. rsc.org Research on compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) has shown that sonolysis can effectively mineralize them into inorganic fluoride (B91410), sulfate, and carbon oxides without the need for additional chemicals. nih.govrsc.org The effectiveness is influenced by factors such as ultrasonic frequency, power density, and the presence of other substances in the water. nih.govacs.org

Photocatalysis: This method involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2) or bismuth oxy-hydroxy phosphate (B84403) (BOHP), which generates reactive oxygen species when activated by ultraviolet (UV) light. digitellinc.comnih.gov These reactive species, particularly photogenerated holes, can directly oxidize PFAS molecules adsorbed onto the catalyst's surface. digitellinc.com Studies have demonstrated that this process can degrade PFOA, breaking it down into shorter-chain compounds in a stepwise process. nih.gov The efficiency of photocatalysis can be hindered by water quality, as other organic matter and ions can compete for active sites on the catalyst. digitellinc.com

Thermally-Enhanced Persulfate Oxidation: In situ chemical oxidation (ISCO) using persulfate activated with heat is another developing technology. This process is being evaluated for its ability to degrade perfluorinated carboxylic acids (PFCAs), a category to which the degradation products of this compound would belong. geosyntec.com The technology aims to destroy the primary contaminants and their precursors in source zones, potentially reducing the duration and cost of downstream pump-and-treat systems. geosyntec.com

Interactive Table: Overview of Developing In Situ Destructive Technologies for PFAS Note: Efficacy data is based on studies of model PFAS compounds like PFOA and PFOS, as specific data for this compound is not available.

TechnologyMechanismReported Efficacy on Model PFASKey Challenges
Sonochemical Degradation High-frequency ultrasound creates cavitation bubbles; their collapse leads to thermal decomposition of PFAS. rsc.orgUp to 99% degradation of various PFAS in 8 hours in lab studies. ucl.ac.ukHigh energy consumption; effectiveness can be reduced by inorganic constituents in groundwater. acs.org
Photocatalysis UV light activates a semiconductor catalyst to generate reactive species that oxidize PFAS. digitellinc.comnih.gov98% removal of PFOA after 24 hours under laboratory UV irradiation with advanced catalysts. nih.govEfficiency is reduced by turbidity and co-contaminants; scaling to field conditions is difficult. digitellinc.com
Thermally-Enhanced Persulfate Oxidation Heat is used to activate persulfate, creating sulfate radicals that can degrade certain PFAS. geosyntec.comEffective for degrading PFCAs and their precursors; not effective for PFSAs. geosyntec.comRequires energy for heating; needs to be paired with other technologies for a full suite of PFAS. geosyntec.com

Challenges and Evolving Research in PFAS Remediation Technologies

The remediation of sites contaminated with this compound faces the same significant hurdles that challenge the entire field of PFAS treatment. These difficulties stem from the inherent chemical nature of the compounds, the economic and logistical realities of environmental cleanup, and the complexity of real-world contaminated sites. nih.gov

Treatment of Complex Matrices and Co-contaminants

Environmental media are rarely simple. Soil, sediment, and groundwater are complex matrices containing a mixture of minerals, natural organic matter, and often, multiple other pollutants alongside this compound. nih.gov This complexity poses a significant challenge to remediation efforts.

Regulatory Frameworks and Policy Implications for Ethyl Perfluorononanoate and Pfas

Global and Regional Regulatory Approaches to PFAS Management

Regulatory bodies worldwide are taking increasingly stringent measures to manage the risks associated with PFAS. In the United States , the Environmental Protection Agency (EPA) has been actively developing regulations for various PFAS. watertechnologies.com Under the Toxic Substances Control Act (TSCA), manufacturers are required to report PFAS usage dating back to 2011. acquiscompliance.com The EPA has also established legally enforceable Maximum Contaminant Levels (MCLs) for several PFAS in drinking water, including Perfluorononanoic acid (PFNA), a related C9 compound, at 10 parts per trillion (ppt). portcitydaily.comepa.gov Some states have set their own, often stricter, standards. For instance, New Jersey has an MCL of 13 ppt (B1677978) for PFNA in drinking water. wikipedia.orgpfaswaterexperts.org

The European Union has been at the forefront of PFAS regulation. Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, restrictions on perfluorocarboxylic acids (C9-C14 PFCAs), which include PFNA, have been in effect since February 2023. klinegroup.comanteagroup.com The EU is also considering a "Universal PFAS Restriction" that would ban or severely limit all PFAS in the coming years. bluefrogscientific.com The European Food Safety Authority (EFSA) has set a group tolerable weekly intake (TWI) of 4.4 nanograms per kilogram of body weight for the sum of four major PFAS, including PFNA. wikipedia.orgeuropa.eu

Other regions are also implementing PFAS regulations. Canada prohibits products containing C9-C21 perfluorocarboxylic acids. jjrlab.comAustralia has restrictions on several PFAS, including in firefighting foam and textiles. jjrlab.com These regulations, while not always explicitly naming Ethyl Perfluorononanoate, create a framework that would likely apply to it due to its classification as a long-chain PFAS.

Challenges in Establishing Comprehensive Regulatory Standards for PFAS

Despite the growing number of regulations, establishing a comprehensive and harmonized global framework for PFAS management is fraught with challenges.

A significant hurdle is the lack of a universally accepted definition of PFAS. Different regulatory bodies and scientific organizations use varying definitions, which can lead to confusion and inconsistencies in what is being regulated. wikipedia.orgbakerlaw.com For instance, the Organisation for Economic Co-operation and Development (OECD) defines PFAS as substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom, a definition that encompasses thousands of chemicals. epa.ie The EPA, however, has used different structural definitions in its various rules and frameworks. agencyiq.com This inconsistency complicates efforts to create uniform regulations across jurisdictions. bakerlaw.com The sheer number of PFAS, estimated to be over 12,000, further complicates individual assessment and regulation. acquiscompliance.com

The scientific understanding of the health and environmental risks of many PFAS is still evolving. harvard.edubarley.com While legacy compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonic acid (PFOS) have been extensively studied, there are significant data gaps for many other PFAS, including this compound. barley.com This lack of comprehensive toxicological data makes it difficult for regulators to conduct thorough risk assessments and establish science-based standards. watertechnologies.com The complex nature of PFAS mixtures in the environment also presents a challenge for assessing combined and cumulative risks. portcitydaily.com

The development of PFAS regulations is also influenced by economic and industrial pressures. Industries that rely on PFAS for critical applications face significant costs in transitioning to alternatives. transcendinfra.com The search for viable substitutes can be a lengthy and expensive process, as alternatives must meet stringent performance and safety standards. bluefrogscientific.com This can lead to resistance from industry stakeholders and create economic challenges for businesses. transcendinfra.comcorporateeurope.org The potential for legal liabilities and cleanup costs associated with PFAS contamination also adds to the economic burden on companies. acquiscompliance.comnih.gov

Impact of Regulatory Actions on Environmental Concentrations and Human Exposure Trends

Regulatory actions and voluntary phase-outs by manufacturers have shown some success in reducing environmental concentrations and human exposure to certain legacy PFAS. Following the phase-out of PFOS and PFOA production in the early 2000s, a decline in the blood serum levels of these compounds has been observed in the general population. nih.govmdpi.comnih.gov Data from the National Health and Nutrition Examination Survey (NHANES) in the United States shows a downward trend in the geometric mean blood levels of PFOS, PFOA, and Perfluorohexane sulfonic acid (PFHxS). cdc.gov

However, the concentrations of other PFAS, including some longer-chain PFCAs like PFNA, have not shown the same decline and have even increased in some populations. nih.gov This may be due to their use as replacements for phased-out substances or their formation from the degradation of precursor compounds. The widespread and persistent nature of PFAS means that even with regulations in place, these "forever chemicals" will remain in the environment for a long time, leading to continued human exposure through various pathways, including drinking water and food. wikipedia.orgnih.gov

International Conventions and Agreements on Persistent Organic Pollutants (POPs)

The Stockholm Convention on Persistent Organic Pollutants is a key international treaty aimed at eliminating or restricting the production and use of POPs. dcceew.gov.au Several PFAS have been listed under the convention due to their persistence, bioaccumulation, and toxicity.

PFOS, its salts, and perfluorooctane sulfonyl fluoride (B91410) (PFOSF) were listed in Annex B in 2009, restricting their production and use.

PFOA, its salts, and PFOA-related compounds were listed in Annex A for elimination in 2019.

PFHxS, its salts, and PFHxS-related compounds were added to Annex A in 2022. europa.eu

Currently, long-chain perfluorocarboxylic acids (C9-C21 PFCAs), their salts, and related compounds are under consideration for inclusion in the Stockholm Convention. europa.eunlgi.org As this compound is a C9 compound and a precursor to PFNA, its inclusion in this category would lead to global restrictions on its production and use. The ongoing evaluation of these substances by the POPs Review Committee will be critical in shaping the future international regulatory landscape for this compound and other related PFAS.

Table of Regulatory Standards for Perfluorononanoic Acid (PFNA)

JurisdictionRegulatory BodyStandard/GuidelineMedium
United States (Federal)Environmental Protection Agency (EPA)10 parts per trillion (ppt)Drinking Water (MCL)
New Jersey, USADepartment of Environmental Protection13 parts per trillion (ppt)Drinking Water (MCL)
Michigan, USA-6 parts per trillion (ppt)Drinking Water (MCL)
European UnionEuropean Food Safety Authority (EFSA)4.4 ng/kg body weight per week (group TWI with other PFAS)Food

Future Research Directions and Unaddressed Knowledge Gaps Regarding Ethyl Perfluorononanoate

Development of Analytical Methods for Emerging and Unknown PFAS

A primary challenge in assessing the environmental impact of compounds like ethyl perfluorononanoate is the limitation of current analytical methods, which are often targeted at a small, select group of well-known PFAS like PFOA and PFOS. nih.gov The vast structural diversity of PFAS, including precursors and transformation products, necessitates the development of more advanced and comprehensive analytical techniques. nih.govresearchgate.net

Future research should prioritize:

Non-Target and Suspect Screening: High-resolution mass spectrometry (HRMS) is a powerful tool for identifying previously unknown PFAS in environmental samples. mdpi.com Further development of suspect screening lists and mass spectral libraries is crucial for tentatively identifying emerging compounds like this compound and its potential degradation products.

Total Oxidizable Precursor (TOP) Assay: The TOP assay is a valuable method for estimating the concentration of PFAS precursors that can be transformed into terminal perfluoroalkyl acids (PFAAs). mdpi.com Refining this method to improve its applicability across various environmental matrices and to better understand the specific precursors present is a key research need. nih.gov

Advanced Chromatography: Techniques such as ultra-high-performance liquid chromatography (UHPLC) offer improved separation and faster analysis times compared to traditional HPLC. mdpi.com Continued innovation in chromatographic methods is needed to resolve the complex mixtures of PFAS isomers and homologues found in the environment. nih.gov

Sensor-Based Technologies: While still in early stages for PFAS analysis, the development of rapid, field-deployable sensors could revolutionize environmental monitoring. mdpi.commdpi.com Research into nano-enabled and electrochemical sensors that can selectively detect specific PFAS or classes of PFAS would provide critical data for timely risk management decisions. mdpi.com

Comparison of Key Analytical Techniques for PFAS

TechniquePrimary UseAdvantagesLimitationsFuture Research Focus
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Targeted quantification of known PFASHigh sensitivity and specificity; established methods (e.g., EPA 537.1, 533). mdpi.commdpi.comLimited to a predefined list of analytes; misses unknown or emerging PFAS. nih.govExpanding the number of certified standards; improving isomer-specific analysis.
High-Resolution Mass Spectrometry (HRMS)Non-target and suspect screening for unknown PFASEnables identification of novel compounds without standards. mdpi.comQuantification is challenging; requires extensive data processing.Building comprehensive spectral libraries; standardizing workflows.
Total Oxidizable Precursor (TOP) AssayEstimating the total concentration of PFAA precursorsProvides a more complete picture of PFAS contamination. mdpi.comDoes not identify individual precursor compounds.Improving oxidation efficiency for diverse precursors; linking results to specific sources.
Sensor-Based TechnologiesRapid, in-field screeningPotential for real-time monitoring; lower cost per sample. mdpi.comCurrently limited in sensitivity and selectivity; in early development. mdpi.comDeveloping novel materials for selective binding; enhancing detection limits.

Comprehensive Understanding of Environmental Transport and Transformation Pathways

The environmental fate of this compound is governed by a complex interplay of physical and chemical processes that dictate its movement and persistence. itrcweb.org As a polyfluorinated substance, it is considered a "precursor" that can transform into more stable PFAAs. itrcweb.orgenviro.wiki A significant knowledge gap exists in understanding the specific pathways and rates of these transformations under various environmental conditions.

Key areas for future investigation include:

Precursor Transformation: Research is needed to elucidate the biotic and abiotic transformation pathways of this compound. itrcweb.orgnccoast.org This includes identifying the intermediate and terminal degradation products, such as perfluorononanoic acid (PFNA), and determining the half-lives of these reactions in different media like soil, sediment, and water. nccoast.org

Media Partitioning: The partitioning behavior of this compound between solid, aqueous, and atmospheric phases influences its mobility. itrcweb.org Studies should focus on determining key physical-chemical properties like its soil-water distribution coefficient (Kd) and organic carbon-water (B12546825) partitioning coefficient (Koc) under varying environmental conditions (e.g., pH, organic matter content).

Long-Range Transport: The potential for atmospheric transport of PFAS precursors is a critical factor in their global distribution. researchgate.net Modeling and monitoring studies are required to assess the volatility of this compound and its capacity for long-range transport, followed by deposition in remote ecosystems. itrcweb.orgresearchgate.net

Vadose Zone and Groundwater Transport: Leaching from contaminated soils into groundwater is a primary pathway for water resource contamination. nccoast.org Future models and field studies must better characterize how the surfactant properties and potential for micelle formation of PFAS like this compound affect their movement through the unsaturated (vadose) zone and into aquifers. itrcweb.orgnccoast.org

Advanced Mechanistic Ecotoxicology and Cross-Species Extrapolation

Understanding the ecological risks of this compound requires moving beyond standard toxicity tests to a more mechanistic understanding of its effects on a wide range of organisms. A significant challenge in ecotoxicology is extrapolating data from a few model laboratory species to predict effects across diverse ecosystems. nih.govresearchgate.net

Future research should be directed toward:

Adverse Outcome Pathways (AOPs): The AOP framework provides a structure for linking a molecular initiating event with an adverse outcome at the individual or population level. researchgate.netscienceopen.com Developing AOPs for PFAS, including compounds like this compound, can help predict toxicity and facilitate cross-species extrapolation based on the conservation of biological pathways. scienceopen.com

In Vitro and High-Throughput Screening: New Approach Methodologies (NAMs), such as in vitro cell-based assays and high-throughput screening, can rapidly evaluate the biological activity of numerous chemicals. researchgate.net Applying these methods can help prioritize PFAS for further in-depth toxicological testing and identify key molecular targets.

Toxicokinetic and Toxicodynamic (TK/TD) Modeling: TK/TD models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical and relating the internal dose to a toxic effect. researchgate.net Developing these models for various species is crucial for meaningful cross-species extrapolation, but remains a significant research challenge. researchgate.net

Standardized Multi-Species Studies: There is a need for more standardized laboratory studies that investigate the effects of emerging PFAS on a wider variety of ecologically relevant species beyond the typical models. nih.gov This will help build the robust datasets needed to validate extrapolation models and improve the accuracy of ecological risk assessments. nih.gov

Refinement of Human Exposure Models and Health Outcome Associations

Humans are exposed to PFAS through multiple pathways, including contaminated drinking water, food, and indoor environments. researchgate.netnih.govitrcweb.org Accurately assessing the risks associated with this compound requires refining human exposure models to account for its specific sources and pathways and strengthening the evidence for associations with health outcomes.

Priorities for future research include:

Pharmacokinetic (PK) Models: Simple PK models are used to relate external exposure to internal dose (e.g., blood serum concentrations). acs.org These models need to be refined for emerging PFAS by generating more data on their human half-lives and distribution in the body. This will improve the ability to back-calculate daily intakes from biomonitoring data. nih.gov

Epidemiological Studies: While data on the health effects of PFOA and PFOS are growing, information on most other PFAS is sparse. nih.gov Long-term epidemiological studies are needed to investigate the association between exposure to emerging compounds, including perfluorononanoic acid (the likely metabolite of this compound), and a range of health outcomes. nih.govitrcweb.org

Mixture Effects: Humans are exposed to complex mixtures of PFAS, not single compounds. epa.gov Future risk assessments and toxicological studies must address the potential for additive or synergistic effects from co-exposure to multiple PFAS, moving beyond the current single-substance approach. epa.gov

Innovation in Sustainable Remediation and Destruction Technologies

The extreme persistence of PFAS, characterized by the strength of the carbon-fluorine bond, makes their removal and destruction from the environment a significant technological challenge. researchgate.netmdpi.com While several technologies exist, future research must focus on enhancing their efficiency, cost-effectiveness, and sustainability, particularly for the broad range of PFAS encountered in the environment.

Key areas for innovation are:

Advanced Sorption Media: Granular activated carbon (GAC) and ion exchange (IX) resins are common separation technologies, but they are less effective for some newer and short-chain PFAS and generate PFAS-laden waste that requires disposal. r3sustainability.comitrcweb.org Research into novel adsorbents with higher capacity and selectivity for a wider range of PFAS is needed.

Destructive Technologies: Technologies that break the carbon-fluorine bond are essential for permanent remediation. Promising methods that require further development and scaling include:

Supercritical Water Oxidation (SCWO): This process uses high temperatures and pressures to oxidize PFAS into less harmful compounds. While highly effective, reducing the high capital and operational costs is a key research goal. r3sustainability.com

Electrochemical Oxidation: This method uses electrodes to degrade PFAS. It has the advantage of being scalable and can achieve high destruction efficiency. r3sustainability.comnih.gov

Plasma Treatment: Non-thermal plasma technologies can effectively degrade PFAS in water, but optimizing energy efficiency and throughput for large-scale applications is necessary.

Sustainable and Circular Approaches: Future remediation strategies should incorporate principles of sustainability. mdpi.com This includes developing technologies that minimize energy consumption, reduce the generation of harmful byproducts, and, where possible, recover valuable resources like fluoride (B91410). nih.gov

Overview of PFAS Remediation and Destruction Technologies

Technology TypeMethodMechanismAdvantagesUnaddressed Gaps/Research Needs
Separation/ImmobilizationGranular Activated Carbon (GAC)Adsorption of PFAS onto carbon media. r3sustainability.comProven effectiveness for long-chain PFAS; cost-efficient. r3sustainability.comLess effective for short-chain PFAS; requires disposal/regeneration of spent media. mdpi.comr3sustainability.com
Ion Exchange (IX) ResinsAnionic PFAS are exchanged for other ions on a resin. r3sustainability.comHigh removal efficiency for a broad range of PFAS. r3sustainability.comSpent resin requires safe disposal or regeneration; potential for co-contaminant interference. mdpi.com
DestructionSupercritical Water Oxidation (SCWO)Oxidation in water above its critical point (374°C, 221 bar). r3sustainability.comNear-total PFAS destruction (>99.99%); no residual waste. r3sustainability.comHigh capital and operational costs; requires careful safety controls. r3sustainability.com
Electrochemical OxidationDegradation of PFAS at the molecular level using catalytic electrodes. r3sustainability.comOn-site destruction; scalable and modular. r3sustainability.comnih.govPotential for byproduct formation; long-term electrode durability.

Harmonization of Global Regulatory and Risk Assessment Frameworks

The global response to PFAS contamination is fragmented, with different countries and regions adopting varied regulatory standards and risk assessment approaches. regask.comnih.gov This inconsistency creates uncertainty and challenges for managing the risks of substances like this compound, which may not be explicitly regulated. Harmonizing these frameworks is essential for a consistent and effective global response.

Future efforts should focus on:

Class-Based Approaches: Regulating PFAS on a chemical-by-chemical basis is inefficient given the thousands of substances that exist. nih.gov Moving toward a class-based or grouping approach for risk assessment and regulation would allow for more proactive and comprehensive management of PFAS as a whole. canada.ca

International Cooperation: Enhanced collaboration among international regulatory bodies is needed to share data, align on risk assessment methodologies, and establish consistent standards for PFAS in environmental media and consumer products. regask.comnih.gov This includes harmonizing efforts under international agreements like the Stockholm Convention on Persistent Organic Pollutants.

Standardized Risk Communication: Developing clear and consistent messaging about the risks of PFAS is crucial for public health. Harmonizing how risk is assessed and communicated can help avoid confusion and build public trust in regulatory actions.

Defining "Essential Use": A critical component of future regulation will be differentiating between "essential" and "non-essential" uses of PFAS. Establishing an internationally accepted framework for this concept can help phase out uses where safer alternatives exist while allowing for continued use in critical applications until substitutes are developed.

Q & A

Q. What analytical methods are recommended for detecting ethyl perfluorononanoate (PFNA) in environmental water samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PFNA at trace levels (ng/L). Method validation should include quality control measures such as recovery rates and limits of detection (LOD), as exemplified by the U.S. EPA’s analysis of NWIS and STORET datasets, where median PFNA concentrations were reported at 1.40 ng/L . Researchers should account for potential outliers and non-numerical entries (e.g., "Present" flags) in public databases .

Q. What is the environmental prevalence of PFNA in U.S. water systems according to recent monitoring data?

PFNA detection rates vary significantly across datasets: 26% in NWIS samples (770/2,950) and 7% in STORET groundwater/surface water samples (324 sites). Median detected concentrations range from 1.40 ng/L (NWIS) to 13 ng/L (STORET), reflecting regional variability and differences in sampling protocols . Researchers should contextualize these findings with local hydrological and industrial activity data.

Q. How does PFNA compare to other perfluoroalkyl substances (PFAS) in terms of environmental persistence?

PFNA’s perfluorinated carbon chain (C9) contributes to its persistence, similar to longer-chain PFAS like PFOA (C8). However, its mobility in aqueous environments may differ due to functional group interactions. Longitudinal studies in the National Health and Nutrition Examination Survey (NHANES) suggest PFNA bioaccumulation fluctuates less than PFOS/PFOA, likely due to phased industrial replacements .

Advanced Research Questions

Q. How can researchers address discrepancies in PFNA detection rates between NWIS and STORET datasets?

Discrepancies (e.g., 26% vs. 7% detection rates) may arise from differences in sampling design (e.g., site selection, temporal trends) or analytical sensitivity. A harmonized approach using the PICOT framework (Population, Indicator, Comparison, Outcome, Time) is recommended:

  • Population : Compare sites with similar industrial footprints.
  • Indicator : Standardize detection limits (e.g., 0.5 ng/L).
  • Outcome : Evaluate outliers via robust statistical methods (e.g., Tukey’s fences) .

Q. What experimental models are suitable for assessing the thyroid-disrupting effects of PFNA in aquatic organisms?

Chronic exposure studies using zebrafish (Danio rerio) over 120 days have demonstrated thyroid hormone disruption (e.g., altered T3/T4 ratios, thyroid follicle hyperplasia). Key endpoints include:

  • Histopathological analysis of thyroid tissue.
  • RNA sequencing to identify dysregulated genes (e.g., tg, tshr).
  • Cross-validation with in vitro assays (e.g., receptor-binding affinity) .

Q. How do atmospheric degradation pathways of fluorotelomer alcohols (FTOHs) contribute to PFNA contamination in remote ecosystems?

FTOHs undergo gas-phase oxidation to yield perfluorinated carboxylic acids (PFCAs), including PFNA. This process explains PFNA’s presence in Arctic wildlife, where branched isomers are absent, indicating telomer-based origins. Researchers should integrate:

  • Smog chamber experiments to simulate degradation kinetics.
  • Isomer-specific analysis to distinguish industrial sources (e.g., >99% linear PFNA in polar bears vs. branched PFOA) .

Q. What methodological frameworks are recommended for designing longitudinal studies on PFNA exposure and human health outcomes?

The FINER model (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous study design:

  • Feasible : Use NHANES biomonitoring data (5,000+ participants) to track serum PFNA trends.
  • Ethical : Address confounding factors (e.g., diet, occupation) via multivariate regression.
  • Relevant : Align with EPA toxicity assessments for risk communication .

Data Contradiction and Synthesis

Q. How can researchers reconcile conflicting reports on PFNA’s bioaccumulation potential in aquatic vs. terrestrial ecosystems?

Discrepancies may stem from trophic dynamics (e.g., higher biomagnification in piscivorous species) or matrix effects (e.g., sediment binding). A weight-of-evidence approach is critical:

  • Compare lipid-normalized concentrations in fish (e.g., zebrafish) and mammals.
  • Apply fugacity models to assess partitioning behavior .

Q. What strategies mitigate bias in PFNA toxicity studies evaluating endocrine disruption?

Follow EPA guidelines for risk of bias (RoB) assessment :

  • Exposure validation : Use isotope dilution mass spectrometry to confirm dosing accuracy.
  • Endpoint specificity : Measure free hormone levels (unbound to proteins) to avoid assay interference.
  • Blinding : Implement double-blinded histopathology reviews .

Methodological Resources

  • Literature Reviews : Use PubMed/EMBASE search strings combining "PFNA," "perfluorononanoate," and "thyroid disruption" with Boolean operators .
  • Data Extraction : Tabulate study populations, exposure metrics, and outcomes using tools like Covidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.